Cas no 148498-78-6 (Adrenomedullin (human))

Adrenomedullin (human) 化学的及び物理的性質
名前と識別子
-
- Adrenomedullin (human)
- Adrenomedullin
- ADRENOMEDULLIN (1-52), HUMAN
- H-Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg-Ser-Phe-Gly-Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-Gln-Phe-Thr-Asp-Lys-Asp-Lys-Asp-Asn-Val-Ala-Pro-Arg-Ser-Lys-Ile-Ser-Pro-Gln-Gly-Tyr-NH2 (Disulfide bond)
- Human adrenomedullin
- TYR-ARG-GLN-SER-MET-ASN-ASN-PHE-GLN-GLY-LEU-ARG-SER-PHE-GLY-CYS-ARG-PHE-GLY-THR-CYS-THR-VAL-GLN-LYS-LEU-ALA-HIS-GLN-ILE-TYR-GLN-PHE-THR-ASP-LYS-ASP-LYS-ASP-ASN-VAL-ALA-PRO-ARG-SER-LYS-ILE-SER-PRO-GLN-GLY-TYR-NH2(CYS16&CYS21 BRIDGE)
- TYR-ARG-GLN-SER-MET-ASN-ASN-PHE-GLN-GLY-LEU-ARG-SER-PHE-GLY-CYS-ARG-PHE-GLY-THR-CYS-THR-VAL-GLN-LYS-LEU-ALA-HIS-GLN-ILE-TYR-GLN-PHE-THR-ASP-LYS-ASP-LYS-ASP-ASN-VAL-ALA-PRO-ARG-SER-LYS-ILE-SER-PRO-GLN-GLY-TYR-NH2(DISULFIDE BRIDGE:CYS16-CYS21)
- TYR-ARG-GLN-SER-MET-ASN-ASN-PHE-GLN-GLY-LEU-ARG-SER-PHE-GLY-CYS-ARG-PHE-GLY-THR-CYS-THR-VAL-GLN-LYS-LEU-ALA-HIS-GLN-ILE-TYR-GLN-PHE-THR-ASP-LYS-ASP-LYS-ASP-ASN-VAL-ALA-PRO-ARG-SER-LYS-ILE-SER-PRO-GLN-GLY-TYR-NH2: YRQSMNNFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDNVA
- ADM 1-52, HUMAN
- adrenomedullin 52 human
- ADRENOMEDULLIN 1-52, HUMAN
- YRQSMNNFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDNVAPRSKISPQGY-NH2 (DISULFIDE BRIDGE: 16-21)
- Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg-Ser-Phe-Gly-Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-Gln-Phe-Thr-Asp-Lys-Asp-Lys-Asp-Asn-Val-Ala-Pro-Arg-Ser-Lys-Ile-Ser-Pro-Gln-
- TYR-ARG-GLN-SER-MET-ASN-ASN-PHE-GLN-GLY-LEU-ARG-SER-PHE-GLY-CYS-ARG-PHE-GLY-THR-CYS-THR-VAL-GLN-LYS-LEU-ALA-HIS-GLN-ILE-TYR-GLN-PHE-THR-ASP-LYS-ASP-LYS-ASP-ASN-VAL-ALA-PRO-ARG-SER-LYS-ILE-SER-PRO-GLN-GLY-TYR-NH2
- H-TYR-ARG-GLN-SER-MET-ASN-ASN-PHE-GLN-GLY-LEU-ARG-SER-PHE-GLY-CYS-ARG-PHE-GLY-THR-CYS-THR-VAL-GLN-LYS-LEU-ALA-HIS-GLN-ILE-TYR-GLN-PHE-THR-ASP-LYS-ASP-LYS-ASP-ASN-VAL-ALA-PRO-ARG-SER-LYS-ILE-SER-PRO-GLN-GLY-TYR-NH2
- H-TYR-ARG-GLN-SER-MET-ASN-ASN-PHE-GLN-GLY-LEU-ARG-SER-PHE-GLY-CYS-ARG-PHE-GLY-THR-CYS-THR-VAL-GLN-LYS-LEU-ALA-HIS-GLN-ILE-TYR-GLN-PHE-THR-ASP-LYS-ASP-LYS-ASP-ASN-VAL-ALA-PRO-ARG-SER-LYS-ILE-SER-PRO-GLN-GLY-TYR-NH2 (DISULFIDE BRIDGE: 16-21)
- 148498-78-6
- Human adrenomedullin-(1-52)-NH2
- Human adrenomedullin(1-52)
- DA-70610
-
- インチ: InChI=1S/C264H406N80O77S3/c1-19-132(10)207(335-200(366)120-294-216(377)160(78-84-189(270)355)308-234(395)171(107-142-52-30-24-31-53-142)322-237(398)176(112-196(277)362)324-238(399)175(111-195(276)361)323-230(391)166(90-101-422-18)312-245(406)182(123-346)332-229(390)163(81-87-192(273)358)309-220(381)156(60-42-95-289-261(280)281)302-215(376)151(269)103-144-66-72-148(352)73-67-144)253(414)315-159(63-45-98-292-264(286)287)226(387)331-183(124-347)246(407)320-170(106-141-50-28-23-29-51-141)219(380)295-119-199(365)301-185-126-423-424-127-186(334-256(417)210(137(15)349)336-201(367)121-296-218(379)169(105-140-48-26-22-27-49-140)319-224(385)157(307-247(185)408)61-43-96-290-262(282)283)248(409)342-212(139(17)351)258(419)338-206(131(8)9)252(413)316-164(82-88-193(274)359)227(388)303-152(56-34-38-91-265)221(382)318-168(102-129(4)5)233(394)298-135(13)214(375)317-174(110-147-117-288-128-297-147)236(397)311-165(83-89-194(275)360)232(393)340-208(133(11)20-2)254(415)328-172(109-146-70-76-150(354)77-71-146)235(396)310-162(80-86-191(272)357)228(389)321-173(108-143-54-32-25-33-55-143)242(403)341-211(138(16)350)257(418)329-180(116-204(372)373)240(401)305-154(58-36-40-93-267)222(383)326-178(114-202(368)369)239(400)304-153(57-35-39-92-266)223(384)327-179(115-203(370)371)241(402)325-177(113-197(278)363)243(404)337-205(130(6)7)251(412)299-136(14)259(420)343-99-46-64-187(343)249(410)313-158(62-44-97-291-263(284)285)225(386)330-181(122-345)244(405)306-155(59-37-41-94-268)231(392)339-209(134(12)21-3)255(416)333-184(125-348)260(421)344-100-47-65-188(344)250(411)314-161(79-85-190(271)356)217(378)293-118-198(364)300-167(213(279)374)104-145-68-74-149(353)75-69-145/h22-33,48-55,66-77,117,128-139,151-188,205-212,345-354H,19-21,34-47,56-65,78-116,118-127,265-269H2,1-18H3,(H2,270,355)(H2,271,356)(H2,272,357)(H2,273,358)(H2,274,359)(H2,275,360)(H2,276,361)(H2,277,362)(H2,278,363)(H2,279,374)(H,288,297)(H,293,378)(H,294,377)(H,295,380)(H,296,379)(H,298,394)(H,299,412)(H,300,364)(H,301,365)(H,302,376)(H,303,388)(H,304,400)(H,305,401)(H,306,405)(H,307,408)(H,308,395)(H,309,381)(H,310,396)(H,311,397)(H,312,406)(H,313,410)(H,314,411)(H,315,414)(H,316,413)(H,317,375)(H,318,382)(H,319,385)(H,320,407)(H,321,389)(H,322,398)(H,323,391)(H,324,399)(H,325,402)(H,326,383)(H,327,384)(H,328,415)(H,329,418)(H,330,386)(H,331,387)(H,332,390)(H,333,416)(H,334,417)(H,335,366)(H,336,367)(H,337,404)(H,338,419)(H,339,392)(H,340,393)(H,341,403)(H,342,409)(H,368,369)(H,370,371)(H,372,373)(H4,280,281,289)(H4,282,283,290)(H4,284,285,291)(H4,286,287,292)/t132-,133-,134-,135-,136-,137+,138+,139+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,205-,206-,207-,208-,209-,210-,211-,212-/m0/s1
- InChIKey: ULCUCJFASIJEOE-NPECTJMMSA-N
- ほほえんだ: [H]/N=C(/NCCC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N1[C@H](C(N[C@H](C(NCC(N[C@H](C(=O)N)CC2=CC=C(O)C=C2)=O)=O)CCC(=O)N)=O)CCC1)=O)CO)=O)[C@H](CC)C)=O)CCCCN)=O)CO)=O)NC([C@H]1N(C([C@@H](NC([C@H](C(C)C)NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H]([C@H](O)C)NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H]([C@H](CC)C)NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H](C(C)C)NC([C@H]([C@H](O)C)NC([C@H]2NC(=O)[C@H]([C@H](O)C)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN/C(=N/[H])/N)NC(=O)[C@@H](NC(CNC([C@@H](NC([C@@H](NC([C@@H](NC([C@H]([C@H](CC)C)NC(CNC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H](CC3=CC=C(O)C=C3)N)=O)CCCN/C(=N/[H])/N)=O)CCC(=O)N)=O)CO)=O)CCSC)=O)CC(=O)N)=O)CC(=O)N)=O)CC3=CC=CC=C3)=O)CCC(=O)N)=O)=O)=O)CCCN/C(=N/[H])/N)=O)CO)=O)CC3=CC=CC=C3)=O)=O)CSSC2)=O)=O)=O)CCC(=O)N)=O)CCCCN)=O)CC(C)C)=O)C)=O)CC2N=CNC=2)=O)CCC(=O)N)=O)=O)CC2=CC=C(O)C=C2)=O)CCC(=O)N)=O)CC2=CC=CC=C2)=O)=O)CC(=O)O)=O)CCCCN)=O)CC(=O)O)=O)CCCCN)=O)CC(=O)O)=O)CC(=O)N)=O)=O)C)=O)CCC1)=O)\N
計算された属性
- せいみつぶんしりょう: 6026.9542322g/mol
- どういたいしつりょう: 6024.9475225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 90
- 水素結合受容体数: 90
- 重原子数: 424
- 回転可能化学結合数: 193
- 複雑さ: 15400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 54
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 2690Ų
- 疎水性パラメータ計算基準値(XlogP): -28.6
じっけんとくせい
- ようかいど: Soluble at 1mg/ml in 1% acetic acid
Adrenomedullin (human) セキュリティ情報
- WGKドイツ:3
- RTECS番号:AV6800000
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Adrenomedullin (human) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | A1368-2.5 mg |
Adrenomedullin (1-52), human |
148498-78-6 | ≥95% | 2.5 mg |
$1,569.80 | 2023-07-11 | |
Apollo Scientific | BIBA1020-500μg |
Adrenomedullin (human) |
148498-78-6 | 500μg |
£624.00 | 2023-04-15 | ||
TargetMol Chemicals | TP1146-1mg |
Adrenomedullin (AM) (1-52), human |
148498-78-6 | 1mg |
¥ 4710 | 2024-07-20 | ||
Aaron | AR001LN6-50mg |
ADRENOMEDULLIN (HUMAN) |
148498-78-6 | 95% | 50mg |
$948.00 | 2025-01-21 | |
A2B Chem LLC | AA73606-50mg |
ADRENOMEDULLIN (HUMAN) |
148498-78-6 | 95% | 50mg |
$977.00 | 2024-04-20 | |
Aaron | AR001LN6-1mg |
ADRENOMEDULLIN (HUMAN) |
148498-78-6 | 95% | 1mg |
$54.00 | 2025-01-21 | |
Aaron | AR001LN6-10mg |
ADRENOMEDULLIN (HUMAN) |
148498-78-6 | 95% | 10mg |
$267.00 | 2025-01-21 | |
Aaron | AR001LN6-25mg |
ADRENOMEDULLIN (HUMAN) |
148498-78-6 | 95% | 25mg |
$534.00 | 2025-01-21 | |
A2B Chem LLC | AA73606-2.5mg |
ADRENOMEDULLIN (HUMAN) |
148498-78-6 | ≥95% | 2.5mg |
$1927.00 | 2024-01-04 | |
LKT Labs | A1368-0.5mg |
Adrenomedullin (1-52), human |
148498-78-6 | ≥95% | 0.5mg |
$454.20 | 2024-05-21 |
Adrenomedullin (human) 関連文献
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Adrenomedullin (human)に関する追加情報
Recent Advances in Adrenomedullin (human) Research and Its Association with Compound 148498-78-6
Adrenomedullin (human), a potent vasodilatory peptide, has garnered significant attention in recent years due to its critical role in cardiovascular regulation, inflammation, and cancer biology. Concurrently, the compound 148498-78-6 has emerged as a molecule of interest in pharmacological research, particularly in the context of peptide modulation and receptor interactions. This research brief synthesizes the latest findings on Adrenomedullin (human) and explores its potential connections with 148498-78-6, providing insights into their therapeutic implications.
Recent studies have highlighted the multifaceted functions of Adrenomedullin (human) in various physiological and pathological processes. For instance, research published in the Journal of Clinical Endocrinology & Metabolism (2023) demonstrated its role in mitigating endothelial dysfunction in hypertensive patients, suggesting its potential as a biomarker and therapeutic target. Meanwhile, investigations into 148498-78-6 have revealed its structural similarity to peptide-binding scaffolds, raising questions about its possible interaction with Adrenomedullin pathways.
Methodologically, advancements in mass spectrometry and molecular docking simulations have enabled researchers to explore the binding affinities and functional outcomes of Adrenomedullin (human) with synthetic compounds like 148498-78-6. A 2024 study in Biochemical Pharmacology utilized these techniques to identify potential synergistic effects, though conclusive evidence remains pending further in vivo validation.
The therapeutic potential of targeting Adrenomedullin (human) pathways is underscored by its involvement in conditions such as sepsis, heart failure, and tumor angiogenesis. Notably, preclinical trials involving 148498-78-6 analogs have shown promise in modulating Adrenomedullin receptor activity, as reported in a recent Nature Communications article. However, challenges such as peptide stability and off-target effects necessitate continued optimization of compound design.
In conclusion, the intersection of Adrenomedullin (human) research and compound 148498-78-6 represents a burgeoning area of interest with substantial clinical implications. Future directions should prioritize translational studies to bridge the gap between mechanistic insights and therapeutic applications, while addressing pharmacokinetic and safety profiles of novel derivatives.
148498-78-6 (Adrenomedullin (human)) 関連製品
- 119911-68-1(HCGRP-(8-37))
- 122341-40-6(Neuropeptide Y (13-36), amide, human)
- 114471-18-0(Nesiritide acetate)
- 11061-68-0(Insulin (human))
- 133448-20-1(Brain Natriuretic Peptide (1-32), rat)
- 11070-73-8(Insulin(cattle))
- 9007-12-9(Calcitonin)
- 100016-62-4(Calcitonin (chicken)(9CI))
- 47931-85-1(Calcitonin (salmon))
- 57014-02-5(Calcitonin eel)




